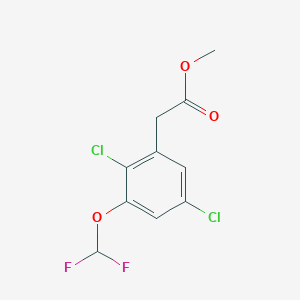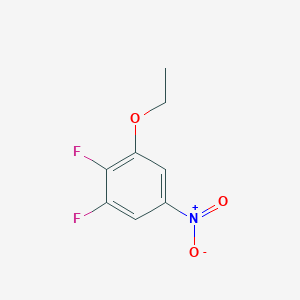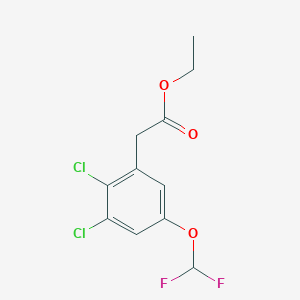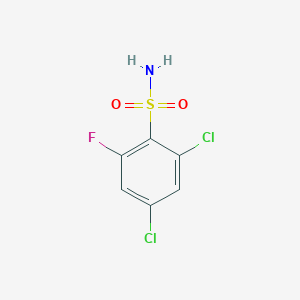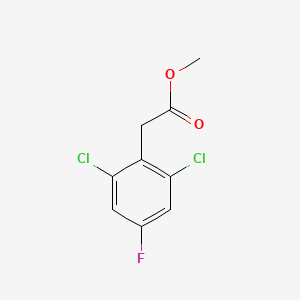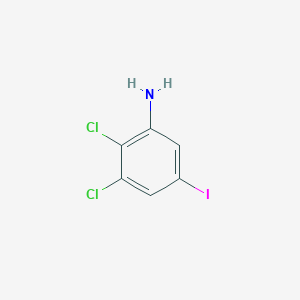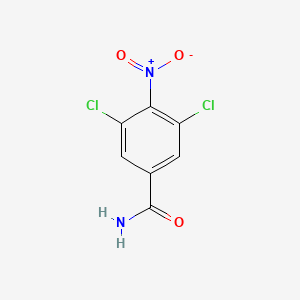
3,5-Dichloro-2-fluorobenzenesulfonamide
説明
3,5-Dichloro-2-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H4Cl2FNO2S . It has a molecular weight of 244.07 g/mol . This compound is in solid form .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-2-fluorobenzenesulfonamide consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a sulfonamide group . The exact spatial arrangement of these atoms could be determined using techniques such as X-ray crystallography, but such data is not available in the sources I found.Physical And Chemical Properties Analysis
3,5-Dichloro-2-fluorobenzenesulfonamide is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the sources I found.科学的研究の応用
Asymmetric Synthesis
Asymmetric synthesis is a critical area in organic chemistry, focusing on creating chiral molecules. A notable application is the enantiodivergent electrophilic fluorination using cinchona alkaloids and N-fluorobenzenesulfonimide (NFSI) as the key reaction. This method has enabled the synthesis of enantiomerically pure compounds, demonstrating the utility of fluorobenzenesulfonamide derivatives in synthesizing chiral molecules with high enantioselectivity (Yamamoto et al., 2011).
Enzyme Inhibition Studies
Fluorobenzenesulfonamide derivatives have been extensively studied for their interaction with enzymes such as human carbonic anhydrases. These studies employ fluorine NMR to examine the complexes formed by these compounds with carbonic anhydrase isozymes, revealing insights into inhibitor binding and the structural basis of enzyme inhibition (Dugad et al., 1989). Such research provides foundational knowledge for designing more effective enzyme inhibitors.
Material Science
In the field of materials science, sulfonamide compounds, including those fluorinated, are investigated for their corrosion inhibition properties on metals. Quantum chemical calculations and molecular dynamics simulations have been used to explore the adsorption and corrosion inhibition properties of these compounds, offering insights into their potential applications in protecting metals from corrosion (Kaya et al., 2016).
Anticancer Research
Research into the anticancer effects of dibenzensulfonamides has highlighted their potential in inducing apoptosis and autophagy pathways. These compounds have been synthesized and tested for their cytotoxicities towards various tumor cell lines, showing promise as new anticancer drug candidates. The investigation into their carbonic anhydrase inhibitory effects further contributes to understanding their mechanism of action (Gul et al., 2018).
Electrophilic Fluorination
The development of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) as a sterically demanding electrophilic fluorinating reagent showcases the ongoing innovation in fluorination chemistry. This reagent improves the enantioselectivity of the products in fluorination reactions, demonstrating the versatility of fluorobenzenesulfonamide derivatives in synthetic chemistry (Yasui et al., 2011).
特性
IUPAC Name |
3,5-dichloro-2-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FNO2S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBILRLXBXRIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)N)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-fluorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




